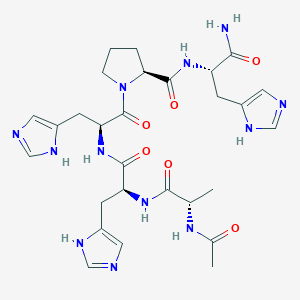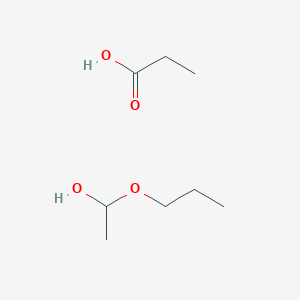
Propanoic acid;1-propoxyethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propanoic acid;1-propoxyethanol is a compound that combines the properties of both propanoic acid and 1-propoxyethanolIt is widely used in various industries, including food preservation, pharmaceuticals, and agriculture . 1-propoxyethanol, on the other hand, is an organic compound with the molecular formula C5H12O2, commonly used as a solvent in coatings and cleaning products .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Propanoic acid can be synthesized through the oxidation of 1-propanol using various oxidizing agents such as potassium dichromate (K2Cr2O7) in acidic conditions . Another method involves the oxo-synthesis of ethylene or ethyl alcohol, followed by the oxidation of propionaldehyde with oxygen .
1-propoxyethanol can be prepared by the reaction of propylene oxide with ethanol in the presence of a catalyst .
Industrial Production Methods
Industrial production of propanoic acid typically involves the hydroformylation of ethylene to produce propionaldehyde, which is then oxidized to propanoic acid . For 1-propoxyethanol, industrial methods include the reaction of propylene oxide with ethanol under controlled conditions .
Análisis De Reacciones Químicas
Types of Reactions
Propanoic acid undergoes various chemical reactions, including:
Oxidation: Propanoic acid can be oxidized to carbon dioxide and water.
Esterification: Reacts with alcohols to form esters and water.
Reduction: Can be reduced to 1-propanol using reducing agents like lithium aluminum hydride (LiAlH4).
1-propoxyethanol primarily undergoes:
Esterification: Reacts with carboxylic acids to form esters.
Substitution: Can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium dichromate (K2Cr2O7) in acidic conditions for propanoic acid.
Esterification: Sulfuric acid (H2SO4) as a catalyst for both propanoic acid and 1-propoxyethanol.
Reduction: Lithium aluminum hydride (LiAlH4) for propanoic acid.
Major Products
Oxidation of Propanoic Acid: Carbon dioxide and water.
Esterification of Propanoic Acid: Esters such as propyl propanoate.
Reduction of Propanoic Acid: 1-propanol.
Aplicaciones Científicas De Investigación
Propanoic acid and 1-propoxyethanol have diverse applications in scientific research:
Mecanismo De Acción
Propanoic acid exerts its effects primarily through its conversion to propionyl coenzyme A (propionyl-CoA), which then enters metabolic pathways such as the citric acid cycle . It acts as an antimicrobial agent by disrupting microbial cell membranes and metabolic processes .
1-propoxyethanol acts as a solvent, facilitating the dissolution of various substances and enhancing the effectiveness of cleaning and coating products .
Comparación Con Compuestos Similares
Similar Compounds
Acetic Acid: Similar to propanoic acid but with a shorter carbon chain (C2H4O2).
Butanoic Acid: Similar to propanoic acid but with a longer carbon chain (C4H8O2).
Ethylene Glycol Monoethyl Ether: Similar to 1-propoxyethanol but with a different alkyl group (C4H10O2).
Uniqueness
Propanoic acid is unique due to its intermediate chain length, which provides a balance between volatility and solubility . 1-propoxyethanol is unique for its effectiveness as a solvent in various industrial applications .
Propiedades
Número CAS |
823814-40-0 |
|---|---|
Fórmula molecular |
C8H18O4 |
Peso molecular |
178.23 g/mol |
Nombre IUPAC |
propanoic acid;1-propoxyethanol |
InChI |
InChI=1S/C5H12O2.C3H6O2/c1-3-4-7-5(2)6;1-2-3(4)5/h5-6H,3-4H2,1-2H3;2H2,1H3,(H,4,5) |
Clave InChI |
XWQGMLRYWQUHAI-UHFFFAOYSA-N |
SMILES canónico |
CCCOC(C)O.CCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Propan-2-yl [4-(dimethylamino)phenyl]carbamate](/img/structure/B14219986.png)
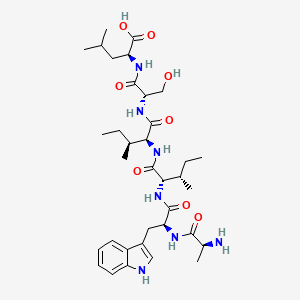
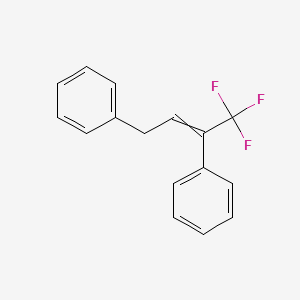
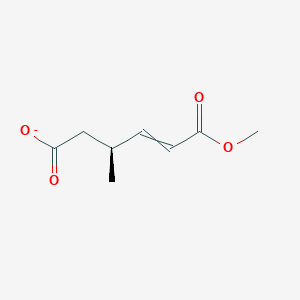
![Piperidine, 1-[1-(3-chlorophenyl)-3-phenyl-2-propynyl]-](/img/structure/B14220017.png)
![1,3-Dimethoxy-5-[(3-methylpent-3-en-2-yl)oxy]benzene](/img/structure/B14220043.png)
![N-[2-(2-Ethylpiperidin-1-yl)ethyl]-3,3-diphenylpropan-1-amine](/img/structure/B14220051.png)
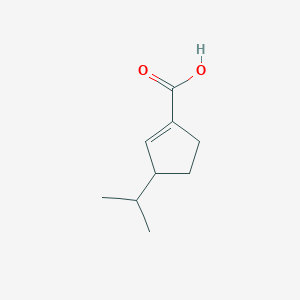
![1-({[(1R)-1-Cyclohexylethyl]amino}methylidene)naphthalen-2(1H)-one](/img/structure/B14220058.png)
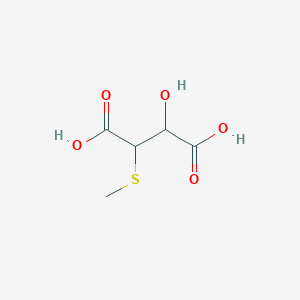
![15-[4-(Dimethylamino)phenyl]pentadecyl pyrene-1-carboxylate](/img/structure/B14220070.png)
![1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-[4-(trifluoromethyl)phenyl]-](/img/structure/B14220077.png)
